(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(4-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione
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Overview
Description
The compound (1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(4-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione is a complex organic molecule with multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes hydroxyl groups, a phenyl group, and a tricyclic framework. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. A typical synthetic route might include:
Formation of the Tricyclic Core: This step involves the construction of the tricyclic framework through a series of cyclization reactions. Key reagents might include organometallic catalysts and protecting groups to ensure selective reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst.
Final Functionalization: The remaining functional groups, such as the methylidene and hydroxyl groups, are introduced in the final steps through selective reduction or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Scale-up from laboratory to industrial production would also require rigorous quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules are of particular interest.
Medicine: Investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Used in the development of new materials and chemical processes. Its unique chemical properties can be exploited in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies of its mechanism of action are essential for understanding its potential therapeutic effects and for the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- (1S,4E,5’R,6R,6’R,7R,8S,10S,11S,12R,14S,15S,16S,18E,20Z,22R,27S,28R,29S)-22-Ethyl-7,11,14,15-tetrahydroxy-6’-(2-hydroxy-2-methylpropyl)-5’,6,8,10,12,14,16,28,29-nonamethyl-3’,4’,5’,6’-tetrahydro-3H,9H,13H-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2’-pyran]-3,9,13-trione .
- Methyl [(1R,2S,3S,6R,7R,10R,12S,14S,15S,16S,17S,18S,19S,20S)-18,19,20-triacetoxy-6-(3-furyl)-3-hydroxy-7,12,15,17-tetramethyl-4-oxo-5,11,13,21-tetraoxaheptacyclo[10.8.1.114,17.01,10.02,7.010,15.014,19]docos-16-yl]acetate .
Uniqueness
This compound is unique due to its specific arrangement of functional groups and stereocenters, which confer distinct chemical and biological properties. Its tricyclic framework and the presence of multiple hydroxyl groups make it particularly interesting for research and development in various scientific fields.
Properties
Molecular Formula |
C29H37NO6 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-6,15-dihydroxy-19-[(4-hydroxyphenyl)methyl]-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione |
InChI |
InChI=1S/C29H37NO6/c1-17-6-4-8-21(31)14-15-25(33)36-29-23(9-5-7-17)27(34)19(3)18(2)26(29)24(30-28(29)35)16-20-10-12-22(32)13-11-20/h5,9-15,17-18,21,23-24,26-27,31-32,34H,3-4,6-8,16H2,1-2H3,(H,30,35)/b9-5+,15-14+/t17-,18-,21-,23+,24+,26+,27-,29-/m1/s1 |
InChI Key |
AJMKPZXRIKVSAQ-LFOGIAMQSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=C(C=C4)O)C)O)O |
Canonical SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=C(C=C4)O)C)O)O |
Synonyms |
cytochalasin Z5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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